molecular formula C5H13ClN2 B1394485 (S)-1-Methylpyrrolidin-3-amine hydrochloride CAS No. 852874-61-4

(S)-1-Methylpyrrolidin-3-amine hydrochloride

Cat. No. B1394485
M. Wt: 136.62 g/mol
InChI Key: MXSDGEUYISCEJN-JEDNCBNOSA-N
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Description

“(S)-1-Methylpyrrolidin-3-amine hydrochloride” likely refers to the hydrochloride salt of a chiral amine compound. Amines are organic compounds that contain a basic nitrogen atom with a lone pair. Hydrochloride salts are commonly used in pharmaceuticals to improve the water solubility of organic compounds .


Molecular Structure Analysis

The molecular structure of “(S)-1-Methylpyrrolidin-3-amine hydrochloride” would consist of a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a methyl group attached to one of the carbon atoms adjacent to the nitrogen .


Chemical Reactions Analysis

Amines, including pyrrolidines, can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with acids to form salts . The specific reactions that “(S)-1-Methylpyrrolidin-3-amine hydrochloride” might undergo would depend on the reaction conditions and the other compounds present .


Physical And Chemical Properties Analysis

As a hydrochloride salt, “(S)-1-Methylpyrrolidin-3-amine hydrochloride” would likely be soluble in water . Its other physical and chemical properties (such as melting point, boiling point, and stability) would depend on the specific structure of the compound .

Scientific Research Applications

Chemical Synthesis and Drug Discovery

  • PARP Inhibitor Development for Cancer Treatment : The compound has been used in the development of PARP inhibitors like ABT-888, showing promising results in cancer treatment due to its potent enzyme inhibition properties (Penning et al., 2009).

Chemical Reactivity Studies

  • Study of Nucleophilic Reactivities : The compound's tertiary amine variant has been studied for its reactivity with benzhydrylium ions, contributing to our understanding of nucleophilic behaviors in organic compounds (Ammer et al., 2010).

Material Synthesis

  • Aluminophosphate Framework Synthesis : It has been used as a solvent and template in the synthesis of aluminophosphate frameworks, showing versatility in producing materials with different structures depending on the presence of fluoride ions (Wragg et al., 2011).

Catalysis and Chemical Transformations

  • Catalysis in Organic Synthesis : The compound has been involved in catalytic processes, like the tandem hydroamination/hydrosilation process catalyzed by cationic Ir(I) complexes, demonstrating its utility in efficient chemical transformations (Field et al., 2003).
  • Hydroamination of Alkenes : Its derivatives are used in the hydroamination of alkenes, an atom-economic strategy in synthesizing nitrogen-containing molecules, especially in the pharmaceutical industry (Hesp & Stradiotto, 2010).

Analytical Chemistry

  • Electrogenerated Chemiluminescence : Its variants have been used as derivatization reagents for carboxylic acids and amines in high-performance liquid chromatography, demonstrating its potential in sensitive and selective analytical applications (Morita & Konishi, 2002).

Future Directions

The future directions for research on “(S)-1-Methylpyrrolidin-3-amine hydrochloride” would depend on its properties and potential applications. For example, if it has medicinal properties, future research might focus on optimizing its synthesis, improving its efficacy, or reducing its side effects .

properties

IUPAC Name

(3S)-1-methylpyrrolidin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4,6H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSDGEUYISCEJN-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@H](C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693622
Record name (3S)-1-Methylpyrrolidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Methylpyrrolidin-3-amine hydrochloride

CAS RN

852874-61-4
Record name 3-Pyrrolidinamine, 1-methyl-, hydrochloride (1:1), (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=852874-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-1-Methylpyrrolidin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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